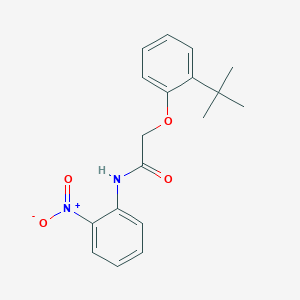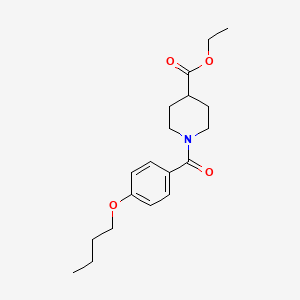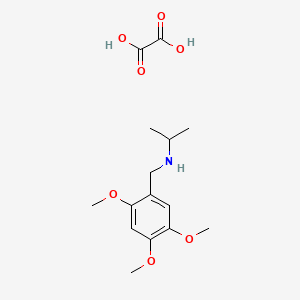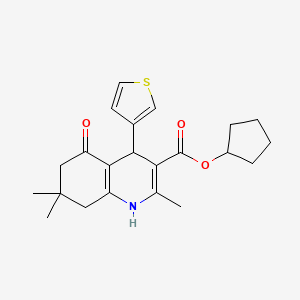![molecular formula C16H22BrN3O5S B4883350 ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
説明
Ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as Boc-Pip-Br, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
Ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. Additionally, this compound has been shown to have antiviral activity and has been studied as a potential treatment for viral infections.
作用機序
The mechanism of action of ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that plays a role in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, this compound has been shown to have anti-inflammatory activity and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective activity and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potency and specificity. This compound has been shown to have potent activity against certain enzymes and proteins, which makes it a valuable tool for studying their function. Additionally, this compound has been shown to be relatively stable and can be stored for extended periods of time.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells and tissues, which can limit its use in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can make it a challenging compound to work with.
将来の方向性
There are several future directions for research on ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate. One area of research is the development of new drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its potency and specificity as a drug.
Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand how this compound interacts with enzymes and proteins at the molecular level.
Finally, researchers are exploring the potential applications of this compound in fields such as regenerative medicine and tissue engineering. This compound has been shown to have the potential to promote the growth and differentiation of certain cells, which could make it a valuable tool in these fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for studying the function of enzymes and proteins, as well as for the development of new drugs.
特性
IUPAC Name |
ethyl 4-[2-(3-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O5S/c1-3-25-16(22)19-9-7-18(8-10-19)15(21)12-20(26(2,23)24)14-6-4-5-13(17)11-14/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNOFWPXALDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)

![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)
